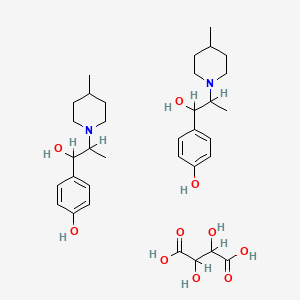
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group, a methylpiperidino group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.
Introduction of the Methylpiperidino Group: The hydroxyphenyl intermediate is then reacted with 4-methylpiperidine in the presence of a suitable catalyst to introduce the methylpiperidino group.
Formation of the Propanol Backbone: The final step involves the addition of a propanol group to the intermediate compound, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(p-Hydroxyphenyl)-2-(4-ethylpiperidino)propan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)butan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-2-ol tartrate
Uniqueness
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Propiedades
Número CAS |
23210-53-9 |
|---|---|
Fórmula molecular |
C34H52N2O10 |
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(4-methylpiperidin-1-yl)propyl]phenol |
InChI |
InChI=1S/2C15H23NO2.C4H6O6/c2*1-11-7-9-16(10-8-11)12(2)15(18)13-3-5-14(17)6-4-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,11-12,15,17-18H,7-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
NSMCKXQPSXGWQI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


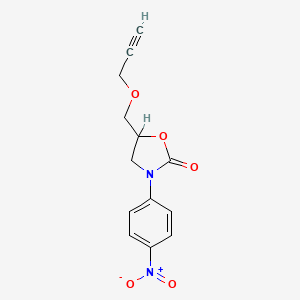
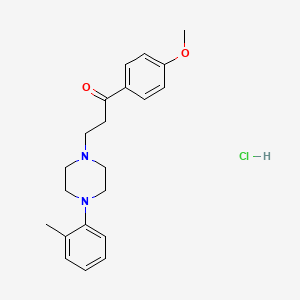
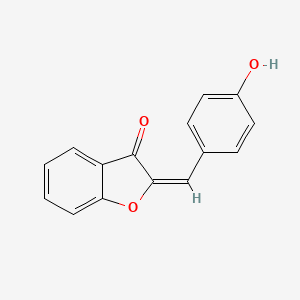
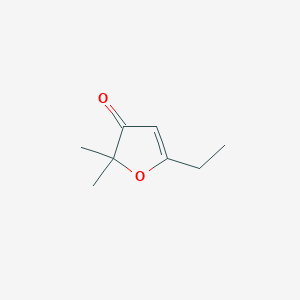
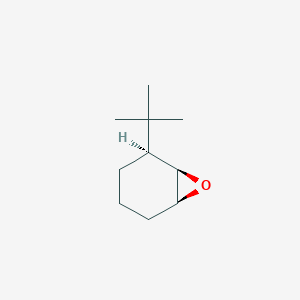
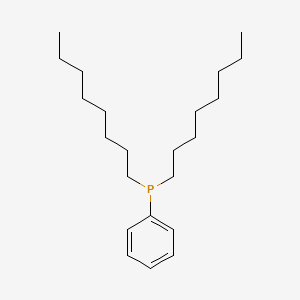
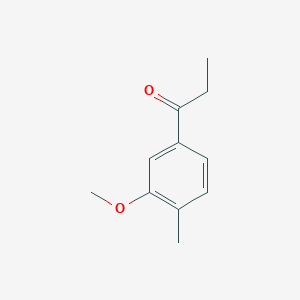

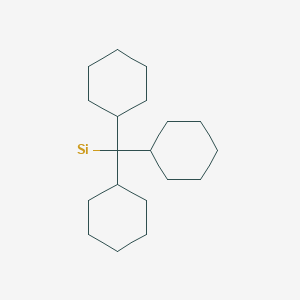

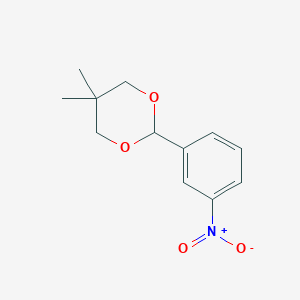
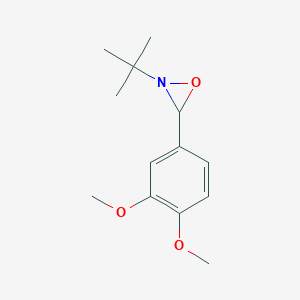
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
